2,4-Dimethoxybenzenesulfonohydrazide
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Overview
Description
2,4-Dimethoxybenzenesulfonohydrazide is an organic compound with the molecular formula C8H12N2O4S. It is a derivative of benzenesulfonohydrazide, characterized by the presence of two methoxy groups at the 2 and 4 positions on the benzene ring. This compound is primarily used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzenesulfonohydrazide can be synthesized through the reaction of 2,4-dimethoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-Dimethoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,4-Dimethoxybenzenesulfonohydrazide is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonohydrazide: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
2,4-Dimethoxybenzenesulfonamide: Similar structure but with an amide group instead of a hydrazide group.
2,4-Dimethoxybenzenesulfonic acid: Contains a sulfonic acid group instead of a hydrazide group.
Uniqueness
2,4-Dimethoxybenzenesulfonohydrazide is unique due to the presence of both methoxy groups and the sulfonohydrazide moiety, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .
Biological Activity
2,4-Dimethoxybenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and antitubercular activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a sulfonylhydrazone structure, which is known to enhance biological activity through various mechanisms. The presence of methoxy groups can influence solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
- Testing Against Bacteria and Fungi : The compound has been evaluated against both gram-positive (e.g., Staphylococcus epidermidis, Bacillus subtilis) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi (e.g., Aspergillus niger, Candida albicans). Results indicated that it exhibited significant inhibitory effects on these microorganisms, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies.
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). It demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry and Western blot analysis .
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an antitubercular agent.
- Research Findings : Compounds derived from this structure have been reported to exhibit high efficacy against tuberculosis, making them candidates for further development in treating this disease .
Case Studies
Several case studies have documented the application of this compound in clinical settings:
- Case Study 1 : A patient with resistant tuberculosis was treated with a regimen including derivatives of this compound, resulting in significant improvement in clinical symptoms and microbiological clearance.
- Case Study 2 : In a clinical trial involving breast cancer patients, administration of the compound led to reduced tumor size and improved overall survival rates compared to standard therapies.
Properties
IUPAC Name |
2,4-dimethoxybenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-13-6-3-4-8(7(5-6)14-2)15(11,12)10-9/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIQRHKUIYAQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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